N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide
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Overview
Description
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide is a complex organic compound featuring a pyrazole ring, cyclopropyl groups, and an oxane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide typically involves multiple steps, starting with the formation of the pyrazole ring. The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-diketones .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as microwave-assisted synthesis and continuous flow chemistry to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring and the oxane moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide
- **N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-(methylthio)nicotinamide
Uniqueness
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide is unique due to its specific combination of structural features, including the pyrazole ring, cyclopropyl groups, and oxane carboxamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c27-22(23(10-14-28-15-11-23)19-4-2-1-3-5-19)24-12-13-26-21(18-8-9-18)16-20(25-26)17-6-7-17/h1-5,16-18H,6-15H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEDSGUORBFEQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3(CCOCC3)C4=CC=CC=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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